molecular formula C13H11NO2S B1396635 Methyl 6-(Phenylthio)nicotinate CAS No. 179057-13-7

Methyl 6-(Phenylthio)nicotinate

Cat. No. B1396635
M. Wt: 245.3 g/mol
InChI Key: QOMIDTSCNRWRPF-UHFFFAOYSA-N
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Description

Methyl 6-(Phenylthio)nicotinate is a chemical compound with the CAS Number: 179057-13-7 . It has a molecular weight of 245.3 and its IUPAC name is methyl 6-(phenylsulfanyl)nicotinate . The compound contains a total of 28 atoms; 11 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

The InChI code for Methyl 6-(Phenylthio)nicotinate is 1S/C13H11NO2S/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h2-9H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 6-(Phenylthio)nicotinate has a molecular weight of 245.3 . Its IUPAC name is methyl 6-(phenylsulfanyl)nicotinate . The compound contains a total of 28 atoms; 11 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Synthesis and Chemical Applications

  • Economical Synthesis : Methyl 6-chloro-5-(trifluoromethyl)nicotinate, closely related to Methyl 6-(Phenylthio)nicotinate, has been developed as an intermediate in the synthesis of novel anti-infective agents. The synthesis process emphasizes safety and economy, involving trifluoromethylation of aryl iodide using cost-effective materials (Mulder et al., 2013).
  • Functionally Substituted Derivatives : Studies on ethyl 6-alkyl(phenyl)-substituted nicotinates, which are structurally similar to Methyl 6-(Phenylthio)nicotinate, have explored their reactions with primary amines and other compounds. These studies aim to understand the composition and structure of functionally substituted formylphenyl derivatives (Shatirova & Nagieva, 2020).

Biological and Pharmacological Research

  • Antiprotozoal Activity : A study on the synthesis and antiprotozoal activity of aza-analogues of furamidine, including nicotinamide derivatives, revealed that these compounds show promising activity against certain protozoan infections. Such studies indicate the potential for derivatives of Methyl 6-(Phenylthio)nicotinate in antiprotozoal therapy (Ismail et al., 2003).
  • Antineoplastic Activities : Research on 6-substituted nicotinamides, which include compounds structurally similar to Methyl 6-(Phenylthio)nicotinate, showed moderate activity against certain cancers like leukemia. This highlights the potential of these compounds in anticancer research (Ross, 1967).
  • Metabolic Effects and Cancer : Nicotinamide N-methyltransferase (NNMT), which metabolizes compounds like Methyl 6-(Phenylthio)nicotinate, has been shown to affect the methylation potential in cancer cells. The metabolic activity of NNMT may lead to altered epigenetic states in cancer cells, pointing to a link between metabolic enzymes and cancer cell behavior (Ulanovskaya et al., 2013).

Future Directions

A study mentions a synthetic nicotine analog, 6-methyl nicotine, being used in an electronic cigarette pod system . The FDA needs to determine whether 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) . This suggests that the regulation and classification of synthetic nicotine analogs, such as Methyl 6-(Phenylthio)nicotinate, could be a future direction for research and policy.

properties

IUPAC Name

methyl 6-phenylsulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMIDTSCNRWRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(Phenylthio)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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